molecular formula C25H18ClN3O3 B2681658 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1358907-01-3

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2681658
CAS No.: 1358907-01-3
M. Wt: 443.89
InChI Key: ILDTXIJPHUBVIK-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and an ethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl and ethoxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and isoquinolinone derivatives, such as:

  • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
  • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Uniqueness

The uniqueness of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3/c1-2-31-17-13-11-16(12-14-17)29-15-21(18-7-3-4-8-19(18)25(29)30)24-27-23(28-32-24)20-9-5-6-10-22(20)26/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDTXIJPHUBVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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